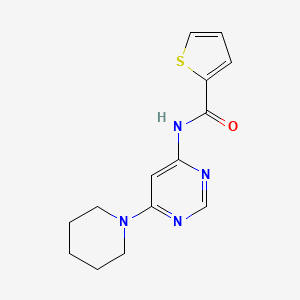

N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide

Description

N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide is a heterocyclic small molecule featuring a thiophene-2-carboxamide core linked to a pyrimidine ring substituted with a piperidin-1-yl group at the 6-position. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules targeting protein–protein interactions or enzymatic activity . The piperidine moiety enhances solubility and bioavailability, while the pyrimidine and thiophene rings contribute to π–π stacking interactions with biological targets .

Properties

IUPAC Name |

N-(6-piperidin-1-ylpyrimidin-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(11-5-4-8-20-11)17-12-9-13(16-10-15-12)18-6-2-1-3-7-18/h4-5,8-10H,1-3,6-7H2,(H,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPABEIOEVOPFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrimidine intermediate, which is then functionalized with a piperidine groupReaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The piperidine and pyrimidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

One of the prominent applications of N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide is its role as a potential anti-HIV agent. Research indicates that derivatives of this compound can inhibit HIV-1 reverse transcriptase (RT), which is crucial for the virus's replication process. The design of these compounds aims to overcome common challenges associated with drug resistance and toxicity in existing non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

In a study focusing on novel chemotypes for anti-HIV agents, it was found that modifications to the piperidine and thiophene moieties significantly improved binding affinity to the NNRTI-binding pocket (NNIBP). This led to enhanced drug resistance profiles and reduced toxicity, making these derivatives promising candidates for further development .

1.2 Anti-Cancer Properties

N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide has also been investigated for its potential anti-cancer properties. Compounds with similar structural features have been shown to inhibit various protein kinases involved in tumor growth and proliferation. For instance, studies have identified piperidine-substituted thiophenes as selective inhibitors of protein kinase B (Akt), which plays a significant role in cancer cell survival and metabolism .

The mechanism involves the inhibition of Akt activity, leading to apoptosis in cancer cells. The structural modifications in this compound enhance its selectivity and potency against specific cancer types, making it a valuable candidate for targeted cancer therapies.

Enzyme Inhibition

2.1 Protein Kinase Inhibitors

The compound's ability to inhibit specific protein kinases extends beyond cancer treatment. It has been explored as a potential inhibitor for other kinases involved in various signaling pathways. The design strategy often involves optimizing the binding interactions within the active site of these enzymes, which can lead to improved pharmacological profiles .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide derivatives. Research has shown that variations in the piperidine ring and thiophene structure can significantly impact biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Increased hydrophobicity | Enhances binding affinity |

| Substitution at the pyrimidine position | Alters selectivity towards specific targets |

| Introduction of electron-withdrawing groups | Improves overall stability |

These insights guide further synthetic efforts to develop more effective derivatives.

Case Studies

Case Study 1: Anti-HIV Development

In a recent study, a series of N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide derivatives were synthesized and evaluated for their anti-HIV activity. The most promising candidate demonstrated a significant reduction in viral load in vitro and showed favorable pharmacokinetic properties .

Case Study 2: Cancer Cell Line Testing

Another investigation involved testing these compounds against various cancer cell lines, including breast and prostate cancer models. The results indicated potent cytotoxic effects correlated with specific structural modifications that enhanced cellular uptake and target engagement .

Mechanism of Action

The mechanism of action of N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their modifications, and physicochemical or biological properties relative to the target compound.

Table 1: Structural and Functional Comparison of Analogs

Structural Modifications and Their Impacts

Core Heterocycle Variations: Replacement of pyrimidine with thieno[2,3-d]pyrimidine (as in Compound 8j) introduces a fused thiophene ring, altering electronic properties and enhancing binding to hydrophobic pockets .

Piperidine/Pyrrolidine Substitutions :

- Pyrrolidine (Compound 32) reduces steric bulk compared to piperidine, as evidenced by upfield ¹³C NMR shifts (δ 49.4 vs. δ 50.6 for piperidine) .

- Dual piperidine groups (Compound 31) enhance basicity and solubility, critical for pharmacokinetics .

Functional Group Effects: Cyanophenyl (Compound 53) introduces strong electron-withdrawing effects, shifting ¹³C NMR signals (δ 119.4) and improving metabolic stability . Thiomorpholine (Compound 8j) contributes to distinct IR absorption (684 cm⁻¹ for C-S-C) and moderate melting points (164–166°C) .

The morpholino group in Compound 58 () enhances hydrogen-bonding capacity, influencing crystallographic packing and solubility .

Biological Activity

N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core substituted with a pyrimidine and piperidine moiety, which is significant for its biological interactions. The structural formula can be represented as:

This structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide often act as inhibitors of specific enzymes or receptors involved in critical physiological processes. One notable target is the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which plays a role in modulating prostaglandin levels that are crucial for tissue repair and inflammatory responses .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiophene derivatives, including those with piperidine substitutions. For instance, compounds that share structural similarities with N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Antiviral Activity

In the context of antiviral research, piperidine-substituted thiophenes have been explored as potential anti-HIV agents. A study highlighted the optimization of such compounds to improve their efficacy against HIV-1, suggesting that modifications in the piperidine ring could enhance binding affinity to viral targets .

Case Studies

- Inhibition of 15-PGDH : A study evaluated a series of quinoxaline amides, revealing that modifications similar to those found in N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide could lead to potent inhibitors of 15-PGDH. The most effective compounds exhibited IC50 values below 20 nM, demonstrating strong potential for therapeutic applications in tissue repair .

- Antimicrobial Efficacy : In a comparative study of various piperidine derivatives, N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide was shown to possess superior antibacterial properties when tested against E. coli and S. aureus. The study indicated that structural modifications could significantly enhance activity and selectivity against these pathogens .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(6-(piperidin-1-yl)pyrimidin-4-yl)thiophene-2-carboxamide, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Step 1 : Formation of the pyrimidine core via condensation of thiourea with β-keto esters under acidic conditions.

- Step 2 : Piperidine introduction via nucleophilic aromatic substitution (SNAr) at the 6-position of the pyrimidine ring.

- Step 3 : Thiophene-2-carboxamide coupling using carbodiimide-mediated amidation.

- Optimization : Use polar aprotic solvents (e.g., DMF) for SNAr reactions at 80–100°C. Catalysts like Pd(PPh₃)₄ improve cross-coupling efficiency. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolves 3D molecular conformation and intermolecular interactions (e.g., hydrogen bonding with piperidine and thiophene groups). Example: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 9.992 Å, b = 9.978 Å .

- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., δ 8.2 ppm for pyrimidine protons, δ 3.5 ppm for piperidine CH₂ groups).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 342.12 [M+H]⁺) .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Separate polar byproducts using dichloromethane/water.

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to obtain high-purity crystals.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Enzyme assays : Use fluorescence-based assays (e.g., NADH depletion for kinase activity) with varying substrate concentrations.

- Kinetic studies : Calculate Ki values via Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to map binding interactions with active sites (e.g., ATP-binding pockets) .

Q. What methodologies are suitable for evaluating the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time.

- Caco-2 assays : Measure apical-to-basolateral transport to predict intestinal absorption.

- LogP determination : Use shake-flask method (octanol/water partition) to assess lipophilicity .

Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be addressed?

- Methodological Answer :

- Standardize assays : Control variables like cell line passage number, serum concentration, and incubation time.

- Dose-response validation : Repeat experiments with ≥10 concentration points and 3 technical replicates.

- Meta-analysis : Compare datasets using tools like Prism to identify outliers or assay-specific biases .

Q. What experimental approaches can assess the compound’s acute toxicity in preclinical models?

- Methodological Answer :

- In vitro cytotoxicity : MTT/WST-1 assays on HEK-293 or HepG2 cells (48-hour exposure).

- In vivo LD50 : Administer escalating doses to rodents (OECD Guideline 423) and monitor mortality/organ damage.

- Histopathology : Examine liver/kidney sections for necrosis or inflammation .

Q. How can computational modeling predict the compound’s interaction with off-target receptors?

- Methodological Answer :

- QSAR modeling : Train models on PubChem BioAssay data to predict affinity for GPCRs or ion channels.

- Phosphoproteomics : Use SILAC labeling and LC-MS to identify downstream signaling perturbations.

- Thermal shift assays : Monitor protein denaturation to detect off-target binding .

Q. What strategies are effective for studying synergistic effects of this compound with existing therapeutics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.